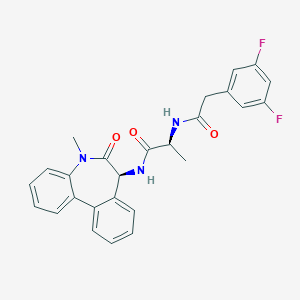
Iminostilbene
概要
説明
Synthesis Analysis
The synthesis of iminostilbene involves a two-step process. The first step is the formation of the imine, followed by the formation of stilbene using the prepared imine . A novel method for synthesizing iminostilbene has been developed, where the reaction conditions are optimized so that the reaction can be performed at a low temperature .Molecular Structure Analysis
Iminostilbene has a molecular formula of C14H11N . It is a chemical compound with two benzene rings fused to an azepine ring .科学的研究の応用
- IStBI enhances the solution-processability, generality, and shelf-life of the widely used n-type polymer P (NDI2OD-T2). Thin films of doped P (NDI2OD-T2) achieved an impressive electrical conductivity of 1.14 x 10^-2 S cm^-1, among the highest reported values .
- In silico studies and biological activity assays have explored chalcone-based 1,5-benzothiazepines as potential inhibitors for breast cancer MCF7. Iminostilbene compounds are part of this investigation .
Organic Thermoelectric Materials Enhancement
Biological Activity and Potential Inhibitors
Cardioprotective Effect Against Myocardial Ischemia/Reperfusion (MI/R) Injury
作用機序
Target of Action
Iminostilbene, a simple dibenzoazepine small molecule compound, has been identified to primarily target the pyruvate kinase isozyme type M2 (PKM2) . PKM2 plays a crucial role in the regulation of glucose metabolism and is involved in various cellular processes, including cell growth and proliferation .
Mode of Action
Iminostilbene interacts with its target, PKM2, in a dose-dependent manner . It binds to PKM2, reducing its expression and thereby influencing the downstream signaling pathways . This interaction results in the suppression of macrophage inflammation, which is beneficial in conditions such as myocardial ischemia-reperfusion injury .
Biochemical Pathways
The binding of iminostilbene to PKM2 affects several biochemical pathways. It reduces the expression of HIF1α and the phosphorylation of STAT3 . These changes in the cellular signaling pathways lead to a decrease in the transcription and expression levels of inflammatory cytokines in macrophages .
Pharmacokinetics
It is known that the absorption of carbamazepine, a carbamylated derivative of iminostilbene, from the gastrointestinal tract is relatively slow, yet its bioavailability approaches 100% with the conventional tablet formulation .
Result of Action
The molecular and cellular effects of iminostilbene’s action are significant. In vivo, iminostilbene shows robust anti-myocardial injury activity by improving cardiac function, reducing myocardial infarction, and inhibiting macrophage-mediated inflammation . In vitro, iminostilbene strongly inhibits the transcription and the expression levels of inflammatory cytokines in macrophages .
Action Environment
The action, efficacy, and stability of iminostilbene can be influenced by various environmental factors. For instance, temperature can affect the properties of iminostilbene. Thermoanalytical studies have shown that strong sublimation of iminostilbene is observed at temperatures even tens of degrees lower than its melting point . Furthermore, heat treatment can induce an irreversible phase transition in the compound .
Safety and Hazards
特性
IUPAC Name |
11H-benzo[b][1]benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)15-13/h1-10,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGTWRLJTMHIQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871625 | |
| Record name | Iminostilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iminostilbene | |
CAS RN |
256-96-2 | |
| Record name | Dibenz[b,f]azepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=256-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzazepine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000256962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iminostilbene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123458 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Iminostilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H-dibenz[b,f]azepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.428 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBENZAZEPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J411KQJ8C2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some efficient methods for synthesizing iminostilbene?
A1: Several methods exist for synthesizing iminostilbene, including:
- One-step synthesis from 2-aminostilbene: This method utilizes anhydrous phosphoric acid and achieves a high yield of over 95%. []
- Reaction of o-toluidine and o-halotoluene: This "one-pot" method, catalyzed by a copper compound and L-proline in the presence of alkali, offers a simplified route with a yield exceeding 40%. []
- Intramolecular rearrangement of 1-phenylindole: This one-step method, conducted in an acidic system using sulfuric acid, phosphoric acid, or polyphosphoric acid, provides a concise route with a yield of up to 48%. []
- Catalytic dehydrogenation of iminodibenzyl: This method utilizes oxides-containing iron catalysts in the presence of steam and can achieve selectivities to iminostilbene up to 94.9% at 90.4% iminodibenzyl conversion. []
Q2: What is the molecular formula and weight of iminostilbene?
A2: Iminostilbene (5H-dibenz[b,f]azepine) has the molecular formula C14H11N and a molecular weight of 193.24 g/mol.
Q3: How is iminostilbene structurally characterized?
A3: Iminostilbene can be characterized using various spectroscopic techniques like NMR spectroscopy and mass spectrometry. Gas chromatography, coupled with mass spectrometry, has been employed to identify iminostilbene and its metabolites in biological samples. []
Q4: Does iminostilbene exhibit aggregation-induced emission (AIE)?
A4: While iminostilbene itself doesn't display AIE, derivatives functionalized with specific donor groups, like in compound 2 (4‐(1,3‐dimethyl‐2,3‐dihydro‐1H‐benzimidazol‐2‐yl)‐dibenzazepine), exhibit AIE characteristics and demonstrate viscosity sensitivity. []
Q5: Can iminostilbene be utilized in organic light-emitting devices (OLEDs)?
A5: Derivatives of iminostilbene, like those incorporating benzothiadiazole, show potential as blue emitters in OLED devices. []
Q6: Is iminostilbene used as a catalyst?
A6: While not typically used as a catalyst itself, iminostilbene's synthesis often involves catalysts. For instance, the dehydrogenation of iminodibenzyl to iminostilbene can be catalyzed by iron oxide/potassium salt catalysts. []
Q7: Have computational methods been used to study iminostilbene?
A7: Yes, computational chemistry tools have been applied to investigate iminostilbene. Quantum chemical calculations were used to study the antioxidant properties of iminostilbene and related compounds, revealing their ability to transform into planar configurations upon radical formation. [] Molecular docking studies have also been used to understand the interaction of iminostilbene derivatives with biological targets like GABA(A) receptors, providing insights into their potential anti-anxiety effects. []
Q8: How do structural modifications of iminostilbene affect its biological activity?
A8: Research suggests that substituting iminostilbene at the 4-position with chlorine or a methyl group freezes the butterfly motion of the tricyclic ring system, potentially impacting its interaction with biological targets. [] Furthermore, studies on 4-substituted pirenzepine/telenzepine analogs, derived from iminostilbene, revealed that specific atropisomers exhibit varying affinities towards the M1 muscarinic receptor. []
Q9: What is known about the stability of iminostilbene?
A9: Iminostilbene derivatives, particularly those with N-acyl or N-aroyl substituents, undergo photochemical cyclodimerisation upon exposure to UV light, forming cyclobutane dimers. [] This sensitivity to light highlights the importance of considering storage conditions to prevent degradation.
Q10: What are the metabolic pathways of iminostilbene in biological systems?
A10: Iminostilbene is metabolized via epoxidation of the ethylenic linkage when reacting with Fenton's reagent (Fe(II)/H2O2), a model system for cytochrome P450 activity. [] This metabolic route leads to the formation of 9-acridinecarbaldehyde, further oxidized to 9-acridone. []
Q11: Is iminostilbene toxic? What are the safety concerns?
A11: Iminostilbene is a precursor to carbamazepine, an anticonvulsant drug. While generally considered safe for therapeutic use, carbamazepine is associated with several adverse effects, including hematological disorders. [, ] Research suggests that carbamazepine's metabolism by neutrophils leads to the formation of reactive metabolites, such as 9-acridine carboxaldehyde, which can covalently bind to cellular components, potentially contributing to toxicity. []
Q12: What analytical techniques are used to quantify iminostilbene?
A12: Gas chromatography, particularly when coupled with mass spectrometry, is a commonly employed technique for detecting and quantifying iminostilbene, especially in the context of pharmaceutical preparations and biological samples. [] High-performance liquid chromatography (HPLC) methods have also been developed and validated for determining iminostilbene and related impurities in pharmaceutical formulations. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




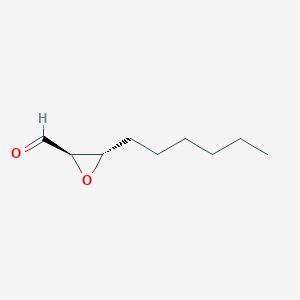

![1,3-Dimethyl-7-[4-(2-nitroimidazol-1-yl)butyl]purine-2,6-dione](/img/structure/B142549.png)
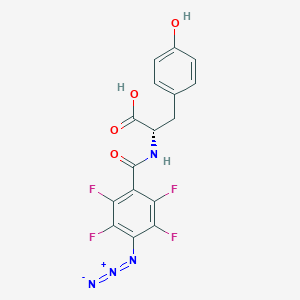

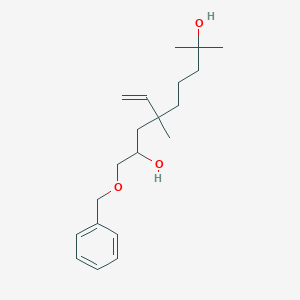



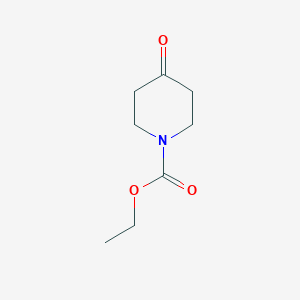
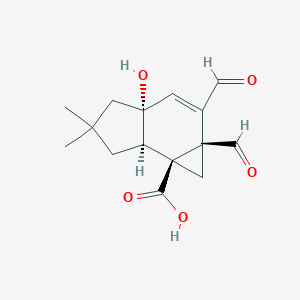
![2-[p-Cyanophenyl]-5-chlorobenzimidazole](/img/structure/B142579.png)
